molecular formula C8H18NO2+ B077295 Carpronium CAS No. 14075-13-9

Carpronium

Cat. No.: B077295
CAS No.: 14075-13-9
M. Wt: 160.23 g/mol
InChI Key: XQSLKIBWQSTAGK-UHFFFAOYSA-N
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Description

Carpronium chloride is a quaternary ammonium compound with the chemical formula C8H18ClNO2. It is primarily known for its use as a hair growth stimulant and vasodilator. This compound chloride is commonly used in the treatment of alopecia and other hair loss conditions due to its ability to improve blood circulation in the scalp .

Scientific Research Applications

Carpronium chloride has several scientific research applications, including :

    Pharmacokinetics and Biomedical Analysis: Methods have been developed to determine this compound chloride levels in plasma, which are useful for pharmacokinetic studies.

    Vasodilatory Effects: Studies have shown that this compound chloride induces vasodilation in vascular smooth muscles, improving blood flow without affecting systemic blood pressure.

    Hair Growth Stimulation: this compound chloride is widely used in dermatology for the treatment of alopecia and other hair loss conditions.

    Combination Therapy: It is used in combination with other compounds for treating conditions like alopecia areata.

Safety and Hazards

Users are advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye when handling Carpronium chloride . Personal protective equipment should be used, and adequate ventilation should be ensured .

Preparation Methods

Carpronium chloride can be synthesized through a multi-step process starting from γ-butyrolactone. The synthetic route involves the following steps :

    Ring-opening of γ-butyrolactone: This step produces 4-chlorobutyryl chloride.

    Esterification: The 4-chlorobutyryl chloride is then esterified to form the corresponding ester.

    Quaternization: The final step involves quaternization using trimethylamine to produce this compound chloride.

Industrial production methods typically employ alkali anion resin and potassium iodide as catalysts to achieve high yields of this compound chloride and its ethyl ester analogue .

Chemical Reactions Analysis

Carpronium chloride undergoes various chemical reactions, including:

    Oxidation: this compound chloride can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

    Reduction: Reduction reactions involving this compound chloride are less common.

    Substitution: this compound chloride can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include strong acids or bases, and the major products formed depend on the specific reaction conditions .

Mechanism of Action

Carpronium chloride exerts its effects primarily through vasodilation. It achieves this by dilating vascular smooth muscles, thereby improving blood circulation in the scalp. This enhanced blood flow stimulates hair follicles and promotes hair growth . The molecular targets and pathways involved include muscarinic cholinergic receptors, which this compound chloride activates to induce vasodilation .

Comparison with Similar Compounds

Carpronium chloride is unique due to its dual action as a hair growth stimulant and vasodilator. Similar compounds include :

    Minoxidil: Another well-known hair growth stimulant, but it primarily works by prolonging the anagen phase of hair growth.

    Finasteride: Used for treating male-pattern baldness, it works by inhibiting the conversion of testosterone to dihydrotestosterone (DHT).

    Dutasteride: Similar to finasteride, it inhibits the conversion of testosterone to DHT but is more potent.

This compound chloride stands out due to its specific mechanism of action involving vasodilation and its effectiveness in improving blood circulation in the scalp.

Properties

IUPAC Name

(4-methoxy-4-oxobutyl)-trimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18NO2/c1-9(2,3)7-5-6-8(10)11-4/h5-7H2,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSLKIBWQSTAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18NO2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13254-33-6 (chloride), 19075-28-6 (iodide), 13254-33-6 (chloride salt/solvate)
Record name Carpronium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014075139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8048236
Record name Carpronium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14075-13-9
Record name Carpronium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014075139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carpronium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARPRONIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6UK728GLZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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